

Ciraparantag whole blood clotting time WBCT assay

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Ciraparantag

CAS No.: 1438492-26-2

Cat. No.: S523841

[Get Quote](#)

Introduction to Ciraparantag and WBCT

Ciraparantag (formerly PER977) is a novel, **small synthetic molecule** that acts as a universal reversal agent for a broad spectrum of anticoagulants, including direct oral anticoagulants (DOACs) like apixaban, rivaroxaban, edoxaban, and dabigatran, as well as heparin-based anticoagulants [1] [2]. Its mechanism involves **non-covalent, charge-charge interactions** that directly bind to these anticoagulants, displacing them from their targets (thrombin or factor Xa) and restoring normal coagulation [2]. Unlike specific antibody-based reversal agents, **ciraparantag's** broad specificity makes it particularly valuable for emergency situations where the specific anticoagulant involved may be unknown.

The **Whole Blood Clotting Time (WBCT)** has emerged as a crucial pharmacodynamic assay for evaluating **ciraparantag's** efficacy. Traditional plasma-based coagulation tests (e.g., PT, aPTT) and even viscoelastic tests like thromboelastography (TEG-R) were found to be unsuitable due to methodological interferences: the anticoagulants (citrate, oxalate, EDTA, or heparin) in sample collection tubes, as well as activators like kaolin and celite, can disrupt the **ciraparantag**-anticoagulant complex or adsorb **ciraparantag** itself, leading to inaccurate measurements [1]. The WBCT, performed on native, non-anticoagulated whole blood, provides a **physiologically relevant assessment** of haemostatic restoration without these limitations, making it the gold standard for monitoring **ciraparantag** reversal in clinical trials.

WBCT Assay Protocol for Ciraparantag Evaluation

Principle

The WBCT measures the time required for freshly drawn whole blood to form a stable clot in a glass tube at 37°C. The assay quantitatively determines the reversal of anticoagulation by **ciraparantag** by tracking the normalization of prolonged clotting times in anticoagulated blood [1].

Materials and Equipment

- **Blood Collection:** Safety-engineered venipuncture needles (21-23 gauge), tourniquet.
- **Glass Tubes:** Disposable, clean, plain glass tubes (10×75 mm or 12×75 mm). **Note:** Plastic tubes are not suitable as they do not activate the contact pathway.
- **Water Bath or Dry Heat Block:** Maintained at 37°±0.5°C.
- **Timer:** Laboratory timer with seconds display.
- **Personal Protective Equipment (PPE):** Lab coat, gloves, and safety glasses.

Step-by-Step Procedure

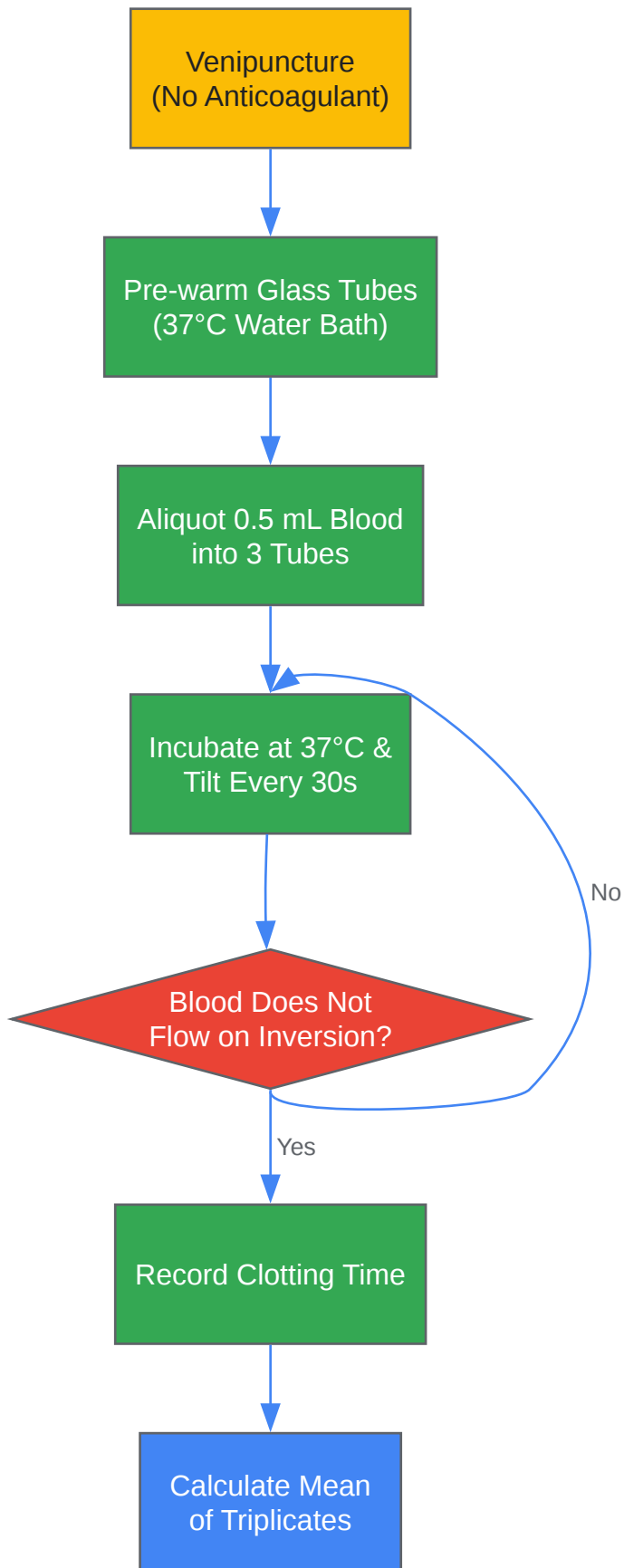
- **Pre-warming:** Pre-warm the required number of glass tubes in the 37°C water bath for at least 5 minutes before blood draw.
- **Blood Collection:** Perform venipuncture using a clean stick. Discard the first 1-2 mL of blood if a syringe is used, or allow the blood to flow directly into collection tubes if a vacuum system is used. **Do not use any anticoagulant in the collection tube.**
- **Aliquot Distribution:** Quickly but carefully, fill three pre-warmed glass tubes with exactly 0.5 mL of fresh whole blood each. Avoid frothing or introducing air bubbles.
- **Incubation and Timing:**
 - Place the first tube back into the 37°C water bath and start the timer immediately.
 - Gently tilt the tube every 30 seconds, ensuring the blood meniscus moves fully from the bottom to the top of the tube. Do not shake aggressively.
 - The endpoint is reached when the tube can be inverted completely (180 degrees) without the blood flowing. This is the clotting time for the first tube.
 - Record the time.
 - Repeat the process for the second and third tubes.

- **Calculation and Interpretation:** Calculate the mean clotting time from the three tubes. The restoration of WBCT to a baseline (normal) range indicates successful reversal of anticoagulation by **ciraparantag**.

Critical Assay Considerations

- **Technical Triplicate:** Using three tubes is essential to account for technical variability and ensure result reliability.
- **Temperature Control:** Strict maintenance of 37°C is critical, as temperature fluctuations can significantly alter clotting times.
- **Training and Technique:** The tilt-tube method requires training to consistently identify the clotting endpoint. Inexperienced operators can produce highly variable results.
- **Baseline Establishment:** Normal WBCT ranges should be established for the specific laboratory setting and population. Generally, normal WBCT is between 5 and 15 minutes, but this can vary.

The following diagram illustrates the core workflow of the WBCT assay:



Click to download full resolution via product page

Diagram 1: Visual workflow of the key steps in the Whole Blood Clotting Time (WBCT) assay.

Quantitative Efficacy Data from Clinical Studies

The efficacy of **ciraparantag**, as measured by the WBCT assay, has been demonstrated in a phase 1 clinical trial involving healthy subjects [1].

Table 1: Reversal of Edoxaban-Induced Anticoagulation by **Ciraparantag** Measured by WBCT

Ciraparantag Dose	Edoxaban Dose	WBCT Result	Time to Effect	Duration of Effect
100 - 300 mg IV	60 mg oral	Full reversal to baseline	Within 10 minutes	Sustained for 24 hours
100 - 300 mg IV	60 mg oral	Normalization of fibrin diameter	Within 30 minutes	Not specified

Table 2: Safety and Tolerability Profile of **Ciraparantag** in Clinical Studies

Parameter	Findings	Assessment Method
Common Adverse Events	Periorbital and facial flushing; cool sensation following IV injection	Clinical observation, subject reporting
Procoagulant Risk	No evidence of procoagulant activity	D-dimer, prothrombin fragments 1.2, TFPI levels
Elimination Route	Renal excretion of primary metabolite (BAP)	Pharmacokinetic analysis in plasma and urine

Advanced Methodological Considerations

Integration with Clot Fibrin Integrity (CFI) Analysis

To biochemically validate the functional results of the WBCT, the clot formed during the test can be subjected to **Scanning Electron Microscopy (SEM)** for **Clot Fibrin Integrity (CFI)** analysis [1]. The protocol for this integrated analysis is as follows:

- After measuring the WBCT, immediately fix the clot in the glass tube with glutaraldehyde in sodium cacodylate buffer. Store fixed samples under refrigeration.
- Process the fixed clots through critical point drying and freeze fracture to prepare for SEM imaging.
- Acquire high-resolution images of the clot's fibrin network using SEM.
- Quantify the mean fibrin diameter (in nanometers) using automated image analysis software (e.g., MATLAB). The reversal is confirmed when the fibrin diameter returns to the normal, pre-anticoagulated state.

In the phase 1 study, clots from subjects who received edoxaban followed by **ciraparantag** (100-300 mg) showed restored fibrin diameter to normal levels within 30 minutes, providing structural confirmation of the functional reversal observed in the WBCT [1].

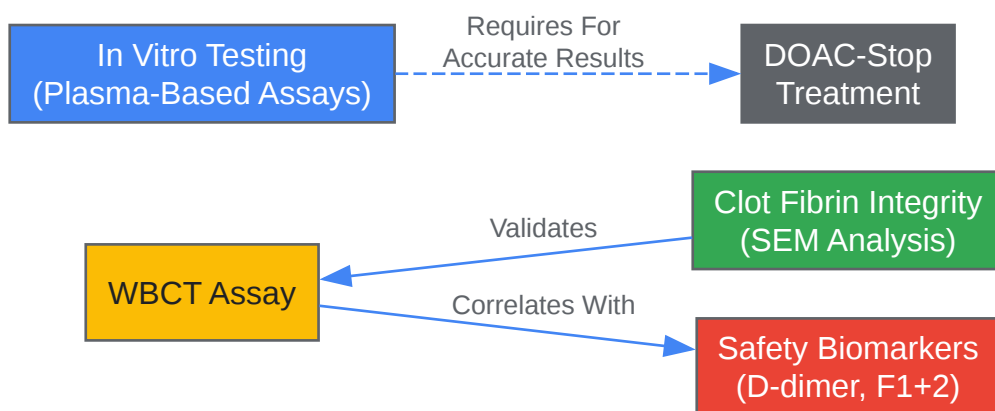
Addressing Interferences in Coagulation Testing

A critical consideration for researchers is that while **ciraparantag** is highly effective as an *in vivo* reversal agent, it is not effective for removing anticoagulant activities *in vitro* for the purpose of laboratory testing [3]. When added to plasma samples *ex vivo*, **ciraparantag** does not neutralize DOACs or heparin; instead, it can interfere with coagulation reagents.

For laboratories needing to eliminate interferences from both DOACs and **ciraparantag** in patient samples, **activated charcoal-based adsorbents** like DOAC-Stop have proven effective [3]. The recommended protocol is:

- Add one DOAC-Stop tablet to 1 mL of plasma.
- Incubate for 5 minutes at ambient temperature with gentle agitation.
- Centrifuge at 2000× g for 5 minutes to pellet the charcoal.
- Use the clarified plasma for subsequent coagulation testing.

The relationship between different methodologies for assessing **ciraparantag**'s effect is summarized below:



Click to download full resolution via product page

Diagram 2: Methodological relationships for validating **ciraparantag**'s effects and managing laboratory testing.

Conclusion

The Whole Blood Clotting Time assay is a robust, clinically validated pharmacodynamic tool for assessing the efficacy of **ciraparantag**. Its simplicity and freedom from the interferences that plague plasma-based tests make it ideal for clinical trials. Protocol adherence—particularly the use of native blood, glass tubes, strict temperature control, and technical triplicates—is paramount for generating reliable data. The integration of CFI analysis provides a powerful secondary validation of haemostatic normalization. As **ciraparantag** continues its development as a universal reversal agent, the WBCT will remain a cornerstone for demonstrating its rapid and sustained restoration of coagulation.

Need Custom Synthesis?

Email: info@smolecule.com or [Request Quote Online](#).

References

1. Single-dose ciraparantag safely and completely reverses ... [pmc.ncbi.nlm.nih.gov]
2. Ciraparantag, an anticoagulant reversal drug [sciencedirect.com]

3. Ciraparantag Does Not Remove Anticoagulant Activities In ... [mdpi.com]

To cite this document: Smolecule. [Ciraparantag whole blood clotting time WBCT assay]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b523841#ciraparantag-whole-blood-clotting-time-wbct-assay>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States
Phone: (512) 262-9938
Email: info@smolecule.com
Web: www.smolecule.com